Cdc7 Kinase Inhibition: Pyrrolopyridinone vs. Alternative Cores
Derivatives built upon the octahydropyrrolo[2,3-c]pyridin-2-one scaffold (and its close analog the pyrrolo[3,2-c]pyridin-4-one) achieve sub-nanomolar affinity for Cdc7 kinase. The lead compound 89S, a tetrahydropyrrolo[3,2-c]pyridin-4-one, exhibits a Ki of 0.5 nM for Cdc7 [1]. In contrast, other fused heterocyclic cores explored in the same program, such as the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold, yielded compounds with significantly higher IC50 values (>100 nM) against Cdc7 [1]. This nanomolar potency translates directly into cellular efficacy, with compound 89S inhibiting the proliferation of A2780 ovarian cancer cells with an IC50 in the submicromolar range and achieving 68% tumor growth inhibition in an A2780 xenograft model in vivo [1].
| Evidence Dimension | Cdc7 kinase inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (for pyrrolo[3,2-c]pyridin-4-one derivative 89S) |
| Comparator Or Baseline | Ki > 100 nM for alternative tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold |
| Quantified Difference | >200-fold difference in affinity |
| Conditions | In vitro kinase assay, ATP mimetic inhibitor, Cdc7 enzyme |
Why This Matters
This establishes the pyrrolopyridinone core as a privileged scaffold for achieving the requisite potency for Cdc7-targeted cancer therapeutics, where alternative heterocycles fail.
- [1] Menichincheri, M.; et al. First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. J. Med. Chem. 2009, 52, 2, 293-307. View Source
